molecular formula C15H21N3O3S2 B2966025 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide CAS No. 1260907-30-9

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

Cat. No. B2966025
CAS RN: 1260907-30-9
M. Wt: 355.47
InChI Key: WIIHMBXCPXRHGJ-UHFFFAOYSA-N
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Description

The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide” is a chemical compound with a complex structure . The exact molecular formula and weight may vary depending on the specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thieno[3,2-d]pyrimidin-2-yl group, a butyl group, a sulfanyl group, and a 2-methoxyethyl group . The exact structure would depend on the specific compound .

Scientific Research Applications

Crystal Structure Analysis

Research involving closely related compounds to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide focuses on the examination of crystal structures. For instance, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs reveal the compounds' folded conformation, where the pyrimidine ring inclines at significant angles to the benzene ring, showcasing their potential in drug design due to the structural adaptability of such molecules (Subasri et al., 2017).

Antimicrobial and Antitumor Activities

Several derivatives of thieno[3,2-d]pyrimidine, a core structure related to the compound , have been synthesized to assess their antimicrobial and antitumor activities. For example, a study on pyrimidinone and oxazinone derivatives fused with thiophene rings revealed significant antibacterial and antifungal activities, comparable to established antibiotics (Hossan et al., 2012). Similarly, novel thieno[3,2-d]pyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Radiosynthesis for Imaging Applications

The radiosynthesis of [18F]PBR111, a derivative of 2-phenylpyrazolo[1,5-a]pyrimidineacetamide, highlights the application of related structures in positron emission tomography (PET) for imaging the translocator protein (18 kDa). This demonstrates the compound's relevance in diagnosing and monitoring diseases by providing a method for in vivo imaging with high specificity and sensitivity (Dollé et al., 2008).

Synthesis and Chemical Reactivity

Research into the chemical reactivity and synthesis of related compounds, such as the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, provides insights into creating derivatives with potential therapeutic applications. These studies involve the exploration of Schiff bases, pyrazoles, and other heterocyclic compounds through reactions with bifunctional nucleophiles, underscoring the versatility and potential of the core structure in drug development (Farouk et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on the specific compound and its intended use . It’s important to handle all chemical compounds with appropriate safety precautions.

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-3-4-7-18-14(20)13-11(5-9-22-13)17-15(18)23-10-12(19)16-6-8-21-2/h5,9H,3-4,6-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIHMBXCPXRHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

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